molecular formula C15H20O4 B1326227 Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate CAS No. 951889-06-8

Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate

Cat. No. B1326227
M. Wt: 264.32 g/mol
InChI Key: NGVDPCGABCRMFZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate, due to its unique chemical structure, plays a role in various chemical reactions and synthesis processes. For instance, Kurihara et al. (1980) described the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with phenyl- and methylhydrazines, leading to the formation of different pyrazole derivatives (Kurihara, Uno, & Sakamoto, 1980). Similarly, Cubbon and Hewlett (1968) discussed the reaction of hydrogen peroxide with ethyl 4-oxovalerate, yielding ethyl 4,4-dihydroperoxyvalerate (Cubbon & Hewlett, 1968).

Crystallography and Molecular Structure

The compound also finds applications in the field of crystallography and molecular structure analysis. Xie, Meyers, and Robinson (2004) detailed the synthesis of a structurally similar compound and its crystallographic characterization (Xie, Meyers, & Robinson, 2004).

Pharmaceutical Research

In pharmaceutical research, Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate derivatives have been explored for their potential applications. For example, Thomas et al. (2017) investigated 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which have shown pronounced anti-proliferative activity in certain tumor cell types (Thomas et al., 2017).

Enantioselective Synthesis

The compound is also significant in enantioselective synthesis. Blandin, Carpentier, and Mortreux (1998) highlighted its use in the hydrogenation process to achieve chiral α-hydroxy-γ-butyrolactone, an important component in asymmetric synthesis (Blandin, Carpentier, & Mortreux, 1998).

Biochemistry and Metabolism

In the field of biochemistry and metabolism, the compound's derivatives have been identified in various studies. For instance, Kuhara et al. (1983) identified 3-hydroxy-3-ethylglutaric acid in the urine of patients with propionic acidaemia, suggesting a role in metabolic disorders (Kuhara et al., 1983).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-18-13-8-5-7-12(11-13)14(16)9-6-10-15(17)19-4-2/h5,7-8,11H,3-4,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVDPCGABCRMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-ethoxyphenyl)-5-oxovalerate

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